5,6-dimethyl-2-(methylsulfanyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-2-(methylsulfanyl)-3H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core with methyl and methylsulfanyl substituents. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-2-(methylsulfanyl)-3H-pyrrolo[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriately substituted pyrimidines. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with methanol sodium (MeONa) under reflux conditions in butanol (BuOH). This reaction leads to the selective formation of the desired pyrrolopyrimidine compound .
Industrial Production Methods
While specific industrial production methods for 5,6-dimethyl-2-(methylsulfanyl)-3H-pyrrolo[3,2-d]pyrimidin-4-one are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2-(methylsulfanyl)-3H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The methylsulfanyl group can be substituted with other functional groups, such as amino or alkoxy groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the oxidation of the methylsulfanyl group.
Major Products
Oxidation: Oxidation of the methylsulfanyl group yields sulfoxides or sulfones.
Substitution: Substitution reactions can produce derivatives with various functional groups, enhancing the compound’s biological activity and chemical properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antiproliferative, antimicrobial, and anti-inflammatory activities.
Industry: Its derivatives are explored for use in pharmaceuticals and agrochemicals due to their biological activities.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-2-(methylsulfanyl)-3H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation and survival pathways. This mechanism is particularly relevant in cancer therapy, where PI3K plays a crucial role in tumor growth and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit a range of biological activities, including antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-ones: These derivatives are known for their kinase inhibitory activities, making them relevant in cancer research.
Uniqueness
5,6-Dimethyl-2-(methylsulfanyl)-3H-pyrrolo[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H11N3OS |
---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
5,6-dimethyl-2-methylsulfanyl-3H-pyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H11N3OS/c1-5-4-6-7(12(5)2)8(13)11-9(10-6)14-3/h4H,1-3H3,(H,10,11,13) |
InChI Key |
IJPFHIKVHGFZFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1C)C(=O)NC(=N2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.